molecular formula C16H12N2O6 B5526813 N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide

N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide

Cat. No.: B5526813
M. Wt: 328.28 g/mol
InChI Key: NYBGDRGKGPDNGH-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide is an organic compound that features a benzodioxole ring and a nitrophenyl group

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Nitration of Benzodioxole: The benzodioxole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Amidation Reaction: The nitrated benzodioxole is reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(2H-1,3-benzodioxol-5-yl)-3-(4-aminophenyl)-3-oxopropanamide.

    Substitution: Various substituted amides depending on the nucleophile used.

    Oxidation: Quinone derivatives of the benzodioxole ring.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-benzodioxol-5-yl)-3-(4-aminophenyl)-3-oxopropanamide: Similar structure but with an amine group instead of a nitro group.

    N-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3-oxopropanamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both a benzodioxole ring and a nitrophenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-3-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-13(10-1-4-12(5-2-10)18(21)22)8-16(20)17-11-3-6-14-15(7-11)24-9-23-14/h1-7H,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBGDRGKGPDNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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